molecular formula C28H27N5O2S B11447392 2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11447392
M. Wt: 497.6 g/mol
InChI Key: AMUPDLOOTNVWPM-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., FeCl3) and oxidizing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines .

Scientific Research Applications

2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-7-(4-ETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

2-benzylsulfanyl-7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H27N5O2S/c1-3-35-23-16-14-21(15-17-23)25-24(26(34)30-22-12-8-5-9-13-22)19(2)29-27-31-28(32-33(25)27)36-18-20-10-6-4-7-11-20/h4-17,25H,3,18H2,1-2H3,(H,30,34)(H,29,31,32)

InChI Key

AMUPDLOOTNVWPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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